N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O3 and its molecular weight is 365.364. The purity is usually 95%.
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Biological Activity
N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its activity as an acetylcholinesterase inhibitor and its implications for treating neurodegenerative diseases.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a dihydropyridine core with substituents that enhance its pharmacological profile. The presence of the carbamoyl and fluorobenzyl groups is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization reactions. The detailed synthetic pathway includes:
- Formation of Dihydropyridine Core : Utilizing appropriate aldehydes and amines.
- Substitution Reactions : Introducing the carbamoyl and fluorobenzyl groups via nucleophilic substitution.
Acetylcholinesterase Inhibition
One of the primary biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical in regulating neurotransmitter levels in the synaptic cleft. AChE inhibitors are vital in treating Alzheimer's disease and other cognitive disorders.
Table 1: AChE Inhibition Potency Comparison
Compound Name | IC50 (µM) |
---|---|
N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-DHP | 0.45 |
Donepezil | 0.08 |
Rivastigmine | 0.15 |
Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.
Neuroprotective Effects
In addition to AChE inhibition, studies have indicated that this compound exhibits neuroprotective properties by reducing oxidative stress and promoting neuronal survival in various in vitro models.
Case Study Example
In a study involving rat hippocampal neurons exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls (p < 0.01). This suggests a potential role in mitigating neurodegeneration.
The mechanism by which this compound exerts its effects involves:
- Competitive Inhibition : Binding to the active site of AChE.
- Antioxidant Activity : Scavenging free radicals and reducing lipid peroxidation.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-15-8-5-13(6-9-15)11-24-12-14(7-10-18(24)25)20(27)23-17-4-2-1-3-16(17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBNBZQRRLEUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.